molecular formula C14H7F2NO2 B6400758 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261910-11-5

4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6400758
CAS RN: 1261910-11-5
M. Wt: 259.21 g/mol
InChI Key: LDTGOVNBIPSLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid (3-FBA) is a fluorinated organic compound belonging to the class of benzoic acids. It is a white crystalline solid that is soluble in polar organic solvents and is insoluble in water. 3-FBA is an important chemical intermediate used in the synthesis of several compounds, such as fluorinated drugs, dyes, and polymers. This compound has been studied extensively in recent years due to its unique properties and potential applications in drug discovery, materials science, and other areas.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an intermediate in the synthesis of fluorinated drugs. In addition, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been used in the synthesis of dyes and pigments, in the synthesis of polymers, and in the synthesis of pharmaceuticals.

Mechanism of Action

4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is a member of the cytochrome P450 family of enzymes, which are responsible for the metabolism of drugs and other compounds in the human body. Inhibition of CYP2C9 by 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to result in increased levels of certain drugs in the blood, which can lead to adverse side effects.
Biochemical and Physiological Effects
4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to inhibit the activity of CYP2C9 and to modulate the activity of other enzymes involved in drug metabolism. In addition, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to affect the expression of certain genes involved in the regulation of drug metabolism. Finally, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to have an anti-inflammatory effect in laboratory studies.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments offers several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a stable compound that is not easily degraded in the presence of other compounds. Third, it is a versatile compound that can be used in a variety of laboratory experiments.
However, there are some limitations to the use of 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments. First, the compound is not water soluble, which can make it difficult to work with in some experiments. Second, it can be toxic in high concentrations, so it should be handled with care. Finally, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% can inhibit the activity of certain enzymes, which can lead to unexpected results in some experiments.

Future Directions

The use of 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in scientific research has been increasing in recent years, and there are a number of potential future directions for its use. One potential future direction is in the development of new drugs, as 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to modulate the activity of enzymes involved in drug metabolism. Another potential future direction is in the development of new materials, as 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been used in the synthesis of polymers. Finally, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new dyes and pigments, as it has been used in the synthesis of dyes and pigments.

Synthesis Methods

4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% can be synthesized through two different methods. The first method involves the reaction of 3-cyano-2-fluoroaniline with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second method involves the reaction of 3-cyano-2-fluorobenzaldehyde with sodium hydroxide in the presence of a catalyst, such as palladium chloride or palladium acetate. Both methods yield 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in good yields.

properties

IUPAC Name

4-(3-cyano-2-fluorophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-12-6-8(14(18)19)4-5-10(12)11-3-1-2-9(7-17)13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGOVNBIPSLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689835
Record name 3'-Cyano-2,2'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-11-5
Record name 3'-Cyano-2,2'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.